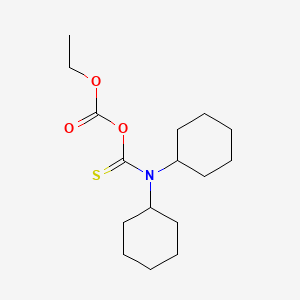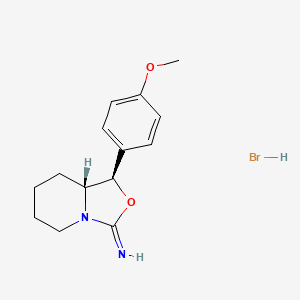
trans-3-Imino-1-(p-methoxyphenyl)hexahydro-3H-oxazolo(3,4-a)pyridine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-3-Imino-1-(p-methoxyphenyl)hexahydro-3H-oxazolo(3,4-a)pyridine hydrobromide: is a complex organic compound that belongs to the class of oxazolo[3,4-a]pyridines. This compound is characterized by its unique structure, which includes an imino group, a methoxyphenyl group, and a hexahydro-oxazolo-pyridine ring system. It is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Imino-1-(p-methoxyphenyl)hexahydro-3H-oxazolo(3,4-a)pyridine hydrobromide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like sodium ethoxide or potassium carbonate .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions: trans-3-Imino-1-(p-methoxyphenyl)hexahydro-3H-oxazolo(3,4-a)pyridine hydrobromide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reag
Propiedades
Número CAS |
5583-17-5 |
|---|---|
Fórmula molecular |
C14H19BrN2O2 |
Peso molecular |
327.22 g/mol |
Nombre IUPAC |
(1R,8aR)-1-(4-methoxyphenyl)-1,5,6,7,8,8a-hexahydro-[1,3]oxazolo[3,4-a]pyridin-3-imine;hydrobromide |
InChI |
InChI=1S/C14H18N2O2.BrH/c1-17-11-7-5-10(6-8-11)13-12-4-2-3-9-16(12)14(15)18-13;/h5-8,12-13,15H,2-4,9H2,1H3;1H/t12-,13-;/m1./s1 |
Clave InChI |
ZEYMPTIXTCDNDY-OJERSXHUSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)[C@@H]2[C@H]3CCCCN3C(=N)O2.Br |
SMILES canónico |
COC1=CC=C(C=C1)C2C3CCCCN3C(=N)O2.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






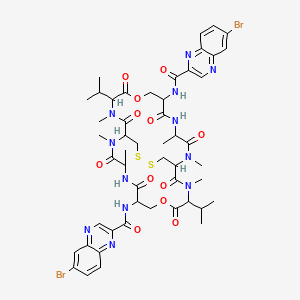


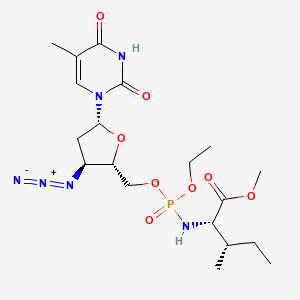
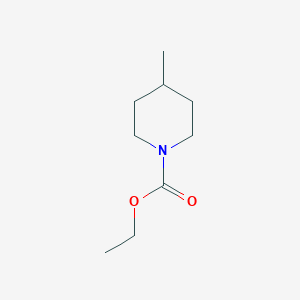
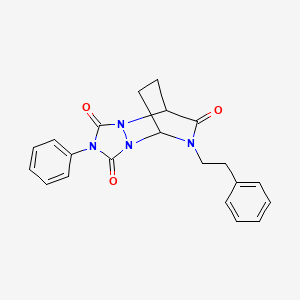

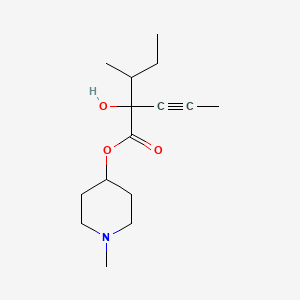
![(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12789504.png)
